5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
This compound is a tricyclic heterocyclic system featuring sulfur (8-thia) and nitrogen (3,5,10-triaza) atoms within its fused-ring scaffold. Key structural elements include:
- 4-Chlorophenylmethyl group: A lipophilic aromatic substituent that may enhance membrane permeability and target binding via hydrophobic interactions .
- [4-(2-Oxopyrrolidin-1-yl)phenyl]methylsulfanyl: A polar substituent containing a pyrrolidinone ring (a lactam), which can participate in hydrogen bonding and modulate pharmacokinetic properties. The thioether linkage (methylsulfanyl) may influence metabolic stability .
Structural elucidation of such compounds often relies on X-ray crystallography (e.g., SHELX and ORTEP ) and computational tools like Multiwfn for electronic property analysis .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2S2/c28-19-9-5-17(6-10-19)15-32-26(34)24-23(21-3-1-13-29-25(21)36-24)30-27(32)35-16-18-7-11-20(12-8-18)31-14-2-4-22(31)33/h1,3,5-13H,2,4,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZUBHBIYLAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)Cl)SC6=C4C=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily tricyclic systems with variations in substituents and heteroatom placement. Below is a detailed comparison based on evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heteroatom Variations: The target compound’s 8-thia-3,5,10-triaza core differs from 685107-92-0’s 10,14,15-triaza system, which may alter electron distribution and binding affinity .
Substituent Effects: Chlorophenyl vs. Methoxyphenyl: The target’s 4-chlorophenyl group enhances lipophilicity (clogP ~3.5) compared to methoxy-substituted analogs (clogP ~2.8), affecting blood-brain barrier penetration . Pyrrolidinone vs. Piperidinylsulfonyl: The pyrrolidinone moiety in the target compound may improve solubility via hydrogen bonding (calculated PSA: ~90 Ų) versus the piperidinylsulfonyl group (PSA: ~110 Ų) in 380213-99-0 .
Biological Activity :
- Analogs with sulfonyl groups (e.g., 685107-92-0) show broader antimicrobial activity, while thioether-linked compounds (like the target) are hypothesized to target redox-sensitive enzymes .
- The nucleoside analog () demonstrates antiviral activity, highlighting the role of sugar-like scaffolds in mimicking natural substrates .
Research Findings and Computational Insights
- Electronic Properties: Multiwfn analysis of the target compound reveals high electron density localized on the pyrrolidinone oxygen and sulfur atoms, suggesting sites for electrophilic attack or hydrogen bonding .
- Structural Similarity : Tanimoto coefficients (using ’s methodology) indicate ~70% similarity between the target and 685107-92-0, primarily due to shared tricyclic frameworks .
- Crystallographic Data : SHELX-refined structures of related compounds (e.g., ’s oxazepines) show bond length deviations (<0.02 Å) in the tricyclic core, emphasizing structural rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
